Tetraethyl pentane-1,3,3,5-tetracarboxylate
Description
Tetraethyl pentane-1,3,3,5-tetracarboxylate is a polycarboxylate ester characterized by a pentane backbone substituted with four ethyl ester groups at positions 1, 3, 3, and 4.
Properties
CAS No. |
6297-36-5 |
|---|---|
Molecular Formula |
C17H28O8 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tetraethyl pentane-1,3,3,5-tetracarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-22-13(18)9-11-17(15(20)24-7-3,16(21)25-8-4)12-10-14(19)23-6-2/h5-12H2,1-4H3 |
InChI Key |
QOYOXWTVAJBIDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraethyl pentane-1,3,3,5-tetracarboxylate typically involves the esterification of pentane-1,3,3,5-tetracarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Pentane-1,3,3,5-tetracarboxylic acid+4C2H5OH→Tetraethyl pentane-1,3,3,5-tetracarboxylate+4H2O
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous flow reactor to increase efficiency and yield. The reaction conditions typically involve elevated temperatures (around 60-80°C) and the removal of water to drive the reaction to completion. The use of a dehydrating agent or a distillation setup can help in achieving higher yields.
Types of Reactions:
Hydrolysis: Tetraethyl pentane-1,3,3,5-tetracarboxylate can undergo hydrolysis in the presence of aqueous acids or bases to yield pentane-1,3,3,5-tetracarboxylic acid and ethanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Pentane-1,3,3,5-tetracarboxylic acid and ethanol.
Reduction: Pentane-1,3,3,5-tetracarboxylic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Tetraethyl pentane-1,3,3,5-tetracarboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various reactions including hydrolysis and transesterification.
Material Science
In material science, this compound is utilized in the preparation of polymers and resins with specific properties. Its ability to form stable bonds makes it suitable for creating materials with desired mechanical and thermal characteristics.
Medicinal Chemistry
Research indicates potential applications in drug delivery systems and as a precursor for bioactive compounds. Studies have shown that derivatives exhibit antioxidant properties and may play a role in cancer therapy by inhibiting cell proliferation .
Analytical Chemistry
Tetraethyl pentane-1,3,3,5-tetracarboxylate is used as a reference compound in various analytical techniques due to its defined chemical structure and properties.
Antioxidant Properties
Research has demonstrated that tetraethyl pentane-1,3,3,5-tetracarboxylate exhibits significant radical scavenging activity. This suggests potential applications in developing antioxidants for food preservation and therapeutic uses .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 18.0 |
These findings indicate its potential as a lead compound for further development in cancer therapeutics .
Study on Antioxidant Properties
A study highlighted the strong radical scavenging activities of derivatives of tetraethyl pentane-1,3,3,5-tetracarboxylate. This research concluded that these compounds could be beneficial in developing antioxidants for both food preservation and therapeutic applications .
Cytotoxic Evaluation
Another investigation focused on the cytotoxicity of tetraethyl pentane-1,3,3,5-tetracarboxylate derivatives revealed their ability to induce apoptosis in cancer cells via mitochondrial pathways. This mechanism suggests potential utilization in targeted cancer therapies .
Mechanism of Action
The mechanism by which tetraethyl pentane-1,3,3,5-tetracarboxylate exerts its effects depends on the specific application. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.
Molecular Targets and Pathways:
Hydrolysis: Targeting the ester bonds, leading to the formation of carboxylic acids and alcohols.
Reduction: Targeting the carbonyl carbon of the ester groups, resulting in the formation of primary alcohols.
Comparison with Similar Compounds
Structural Analogs and Dielectric Constants
The dielectric constant (a measure of polarity) of tetraethyl tetracarboxylates varies significantly with backbone length and substituents. Key comparisons are summarized below:
Key Observations:
- Backbone Length : Shorter backbones (e.g., propane) exhibit higher dielectric constants (5.2–6.0) compared to longer chains like hexane (5.9), suggesting that increased hydrophobicity from longer chains reduces polarity. The pentane backbone in the target compound likely has intermediate polarity.
- Substituent Effects : Introducing aromatic groups (e.g., diphenyl in Tetraethyl pentane diphenyl tetracarboxylate) drastically lowers the dielectric constant (2.7) due to enhanced hydrophobicity. The absence of phenyl groups in the target compound implies higher polarity than its diphenyl analog .
Biological Activity
Tetraethyl pentane-1,3,3,5-tetracarboxylate (TEP) is an organic compound with the molecular formula and a molecular weight of approximately 332.35 g/mol. It features four ethyl ester groups attached to a pentane backbone with four carboxylic acid functional groups. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry, organic synthesis, and materials science.
1. Synthesis and Characterization
TEP can be synthesized through various methods, including the esterification of pentane-1,3,3,5-tetracarboxylic acid with ethanol in the presence of a strong acid catalyst. The synthesis typically yields high purity and quality products suitable for research and industrial applications .
Table 1: Synthesis Yields of TEP
The biological activity of TEP is primarily attributed to its ester functional groups, which can undergo hydrolysis in vivo to release active pharmacological agents. This hydrolysis can influence metabolic pathways and enzyme kinetics, making TEP a candidate for prodrug applications .
Mechanistic Pathways
- Hydrolysis : TEP's ester groups are susceptible to enzymatic hydrolysis, leading to the release of bioactive compounds.
- Nucleophilic Substitution : The ester groups can participate in nucleophilic substitution reactions, facilitating the formation of new products that may exhibit biological activity .
3. Biological Applications
TEP has been investigated for its potential therapeutic uses across various fields:
Medicinal Chemistry
- Prodrug Development : Due to its ability to release active agents upon hydrolysis, TEP is explored as a prodrug in drug delivery systems .
- Enzymatic Reactions : Its interactions with biological macromolecules highlight its relevance in biochemical assays and metabolic studies.
Material Science
- Polymer Synthesis : TEP serves as a building block in the preparation of polymers and resins with specific properties .
4. Case Studies
Several studies have highlighted the biological activity of TEP:
- Study on Hydrolysis Products : A study demonstrated that the hydrolysis products of TEP interact with cellular components, influencing metabolic pathways . This interaction suggests potential therapeutic applications in drug design.
- Enzymatic Activity Assays : Research involving TEP has shown its ability to modulate enzyme kinetics in vitro, indicating its role as an enzyme inhibitor or activator depending on the context .
5. Comparative Analysis
To better understand the unique properties of TEP, it is essential to compare it with structurally similar compounds.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tetraethyl butane-1,1,2,3-tetracarboxylate | Four ethyl esters on butane | Different hydrolysis rates due to chain length |
| Tetraethyl propane-1,2,2,3-tetracarboxylate | Four ethyl esters on propane | Unique reactivity due to specific ester arrangement |
| Tetraethyl pentane-1,1,2,3-tetracarboxylate | Four ethyl esters on pentane | Varying reactivity patterns based on carbon backbone |
Q & A
Q. How does hydrolysis selectivity vary between tetraethyl pentane-1,3,3,5-tetracarboxylate and its adamantane-based analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
